3,5-Di iodo-2-methyl benzoic acid methyl ester
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Overview
Description
3,5-Di iodo-2-methyl benzoic acid methyl ester is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di iodo-2-methyl benzoic acid methyl ester typically involves the iodination of 2-methyl benzoic acid followed by esterification. One common method is as follows:
Iodination: 2-methyl benzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions on the benzene ring.
Esterification: The resulting 3,5-Di iodo-2-methyl benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3,5-Di iodo-2-methyl benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is commonly used.
Oxidation: Potassium permanganate in an alkaline medium is effective for oxidizing the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,5-diazido-2-methyl benzoic acid methyl ester.
Reduction: 3,5-Di iodo-2-methyl benzyl alcohol.
Oxidation: 3,5-Di iodo-2-methyl benzoic acid.
Scientific Research Applications
3,5-Di iodo-2-methyl benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Di iodo-2-methyl benzoic acid methyl ester depends on its specific application. In radiolabeling, the iodine atoms can be detected using imaging techniques, allowing for the tracking of the compound in biological systems. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di iodo benzoic acid methyl ester
- 2,4-Di iodo-3-methyl benzoic acid methyl ester
- 3,5-Di bromo-2-methyl benzoic acid methyl ester
Uniqueness
3,5-Di iodo-2-methyl benzoic acid methyl ester is unique due to the specific positioning of the iodine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. The presence of two iodine atoms also makes it particularly useful for applications requiring radiolabeling.
Properties
Molecular Formula |
C9H8I2O2 |
---|---|
Molecular Weight |
401.97 g/mol |
IUPAC Name |
methyl 3,5-diiodo-2-methylbenzoate |
InChI |
InChI=1S/C9H8I2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
InChI Key |
QVPGXJHEYSQKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)I)C(=O)OC |
Origin of Product |
United States |
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